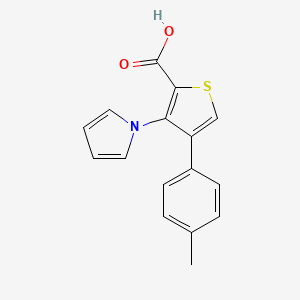
4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
説明
4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C16H13NO2S and its molecular weight is 283.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, with the molecular formula C16H13NO2S and a molecular weight of 283.3 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by various studies and research findings.
The compound is characterized by the following structural features:
- Molecular Formula : C16H13NO2S
- Molecular Weight : 283.3 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of pyrrole and thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for some pyrrole derivatives were reported as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial effects when compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative | 3.125 | Staphylococcus aureus |
| Ciprofloxacin | 2 | Staphylococcus aureus |
| Triclosan | 10 | Escherichia coli |
Anticancer Potential
The anticancer properties of thiophene derivatives have been explored extensively. Studies have indicated that compounds containing thiophene rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms often involve interaction with cellular pathways that regulate growth and survival .
Antioxidant Activity
Antioxidant assays have demonstrated that certain thiophene-containing compounds possess considerable free radical scavenging abilities. For example, compounds derived from similar structures have shown IC50 values comparable to well-known antioxidants like ascorbic acid . This suggests their potential utility in preventing oxidative stress-related diseases.
The biological activities of this compound are believed to stem from its ability to interact with various molecular targets within cells:
- Enzymatic Inhibition : Compounds may inhibit enzymes critical for bacterial survival or cancer cell metabolism.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to inflammation and cell growth.
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial efficacy of pyrrole derivatives against common pathogens, revealing that modifications in the thiophene structure significantly enhanced activity against resistant strains .
- Anticancer Research : Another investigation focused on the cytotoxic effects of thiophene-based compounds on breast cancer cell lines, noting a marked decrease in cell viability at higher concentrations .
特性
IUPAC Name |
4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11-4-6-12(7-5-11)13-10-20-15(16(18)19)14(13)17-8-2-3-9-17/h2-10H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCFFIHBLSZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















